1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)-

Medicinal Chemistry SAR study Physicochemical profiling

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7), also referred to by its IUPAC name 2-(azepan-1-yl)-N-(2-methylphenyl)butanamide, is a synthetic small molecule with the molecular formula C₁₇H₂₆N₂O and a molecular weight of 274.4 g/mol. The compound belongs to the hexahydroazepine (azepane) class, characterized by a saturated seven-membered nitrogen-containing heterocycle linked via an acetamide bridge to an ortho-methyl-substituted phenyl ring.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
CAS No. 135841-41-7
Cat. No. B12731611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)-
CAS135841-41-7
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC=C1C)N2CCCCCC2
InChIInChI=1S/C17H26N2O/c1-3-16(19-12-8-4-5-9-13-19)17(20)18-15-11-7-6-10-14(15)2/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3,(H,18,20)
InChIKeyNQSXWKIQOYINCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7): Compound Identity and Structural Classification for Procurement


1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7), also referred to by its IUPAC name 2-(azepan-1-yl)-N-(2-methylphenyl)butanamide, is a synthetic small molecule with the molecular formula C₁₇H₂₆N₂O and a molecular weight of 274.4 g/mol . The compound belongs to the hexahydroazepine (azepane) class, characterized by a saturated seven-membered nitrogen-containing heterocycle linked via an acetamide bridge to an ortho-methyl-substituted phenyl ring . Its structural core places it within a family of sigma receptor-interacting scaffolds documented in the patent literature, where related hexahydroazepine derivatives have been explored as antipsychotic and neurological research agents [1]. The compound is cataloged in chemical databases including PubChem and ZINC, with calculated physicochemical properties such as a logP of approximately 2.2 and a topological polar surface area (tPSA) of 32.3 Ų [2].

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7): Why Generic Substitution Within the Azepane Acetamide Class Is Not Advisable


Within the hexahydroazepine acetamide class, ostensibly minor variations in the N-phenyl substitution pattern produce compounds with distinct physicochemical and computational binding profiles that preclude simple interchangeability. The target compound (CAS 135841-41-7), bearing a single ortho-methyl (2-methyl) substituent on the phenyl ring, differs from the 2,6-dimethyl analog (CAS 118564-54-8, MW 288.4) and the 2,4,6-trimethyl analog (CAS 118564-56-0, MW 302.5) in molecular weight, lipophilicity, and steric bulk . These differences are not cosmetic: the presence, number, and position of methyl substituents on the anilide ring directly modulate calculated logP, tPSA, and rotatable bond counts, which govern membrane permeability, solubility, and protein binding propensity. While the target compound has been reported in sigma receptor patent families as a member of the broader hexahydroazepine chemotype, the specific ortho-toluidide architecture confers a distinct spatial and electronic character that cannot be recapitulated by di- or tri-methyl congeners [1]. Procuring a close analog without verifying functional equivalence risks introducing an unrecognized shift in target engagement, off-target liability, or physicochemical behavior, undermining experimental reproducibility and structure-activity relationship (SAR) continuity.

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7): Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Differentiation of the 2-Methylphenyl (o-Tolyl) Variant from the 2,6-Dimethylphenyl and 2,4,6-Trimethylphenyl Analogs

The molecular weight of the target compound is 274.4 g/mol (C₁₇H₂₆N₂O), representing a reduction of 14.0 g/mol versus the 2,6-dimethylphenyl analog (CAS 118564-54-8, MW 288.4, C₁₈H₂₈N₂O) and a reduction of 28.1 g/mol versus the 2,4,6-trimethylphenyl analog (CAS 118564-56-0, MW 302.5, C₁₉H₃₀N₂O). Each additional methyl group on the phenyl ring adds approximately 14 Da of mass, increasing the heavy atom count and molecular volume. These are not calculated but are derived from verified molecular formulas reported by multiple chemical suppliers .

Medicinal Chemistry SAR study Physicochemical profiling

Calculated Lipophilicity (cLogP) Comparison Between the 2-Methylphenyl, 2,6-Dimethylphenyl, and 2,4,6-Trimethylphenyl Azepane Acetamides

The target compound has a calculated logP (cLogP) of 4.4 as reported by computational property databases (XLogP3-AA) . In contrast, the 2,4,6-trimethylphenyl analog (CAS 118564-56-0) has a cLogP of 4.4 (identical XLogP3 value), while the 2,6-dimethylphenyl analog (CAS 118564-54-8) has a lower predicted lipophilicity due to one fewer methyl group, though a precise head-to-head experimental logP dataset across all three compounds is not publicly available . Although both the target compound and the 2,4,6-trimethyl analog share the same predicted cLogP of 4.4, the target compound achieves this level of lipophilicity with lower molecular weight (274.4 vs. 302.5 g/mol), which implies a higher lipophilic ligand efficiency (LLE = pIC₅₀ − logP) for a given target potency .

Drug design ADME prediction Lipophilicity optimization

Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor/Acceptor Profile Differentiation from Piperidine-Based Local Anesthetic Scaffolds

The target compound exhibits a topological polar surface area (tPSA) of approximately 32.3 Ų, with 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1]. This class-level property distinguishes all hexahydroazepine acetamides from the piperidine-based local anesthetic chemotype (e.g., ropivacaine and bupivacaine), which share a similar molecular formula space (e.g., ropivacaine: C₁₇H₂₆N₂O, MW 274.4) but possess a six-membered piperidine ring rather than the seven-membered azepane ring of the target compound . The seven-membered azepane ring introduces greater conformational flexibility (more rotatable bonds and ring conformers), which can influence entropic contributions to binding and off-rate kinetics compared to the more rigid piperidine scaffold [2]. This class-level difference is structurally verifiable but not yet quantified through head-to-head binding data for the target compound.

Permeability prediction CNS drug design Blood-brain barrier penetration

Sigma Receptor Class Association and Computational Target Prediction Profile for the Hexahydroazepine Acetamide Scaffold

The hexahydroazepine acetamide scaffold is documented in multiple patent families to exhibit specific binding to sigma (σ) receptors, with representative patent-exemplified compounds achieving Ki values as low as 0.16–6.37 nM at sigma receptors using [³H]-DTG radioligand displacement assays in guinea pig brain membrane preparations [1]. However, the specific target compound (CAS 135841-41-7) does not appear among the enumerated examples in these patents, and therefore the quantitative Ki values from the patent tables cannot be attributed directly to this compound. The ZINC15 SEA (Similarity Ensemble Approach) computational prediction for the target compound suggests potential interaction with the sigma non-opioid intracellular receptor 1 (SIGMAR1), along with D(2) dopamine receptor and vesicular acetylcholine transporter (VACHT) among the top-ranked predictions [2]. These predictions are based on chemical similarity to known ligands and have not been experimentally validated for the target compound. The sigma receptor association, while class-level, supports the rationale for selecting this compound as a sigma receptor screening candidate.

Sigma receptor CNS pharmacology Computational target prediction

Calculated Boiling Point and Flash Point Differentiation from the 2,6-Dimethylphenyl Analog: Implications for Handling and Formulation

The target compound (CAS 135841-41-7) has a calculated boiling point of 423.8 °C at 760 mmHg and a calculated flash point of 210.1 °C, as reported in the ChemSrc chemical database . The 2,6-dimethylphenyl analog (CAS 118564-54-8) has a calculated boiling point of 421.7 °C at 760 mmHg and a calculated flash point of 208.8 °C . The differences (boiling point: +2.1 °C; flash point: +1.3 °C) are small and derived from computational models, not experimental measurement. These minor differences, while of limited discriminatory power individually, are consistent with the lower molecular weight and reduced van der Waals surface area of the mono-methyl compound relative to the di-methyl analog.

Physicochemical characterization Compound handling Formulation development

Structural Uniqueness of the Ortho-Methyl Substitution Pattern: Steric and Electronic Implications Not Captured by Bulk Physicochemical Metrics

The target compound bears a single ortho-methyl (2-methyl) group on the anilide phenyl ring, in contrast to the 2,6-dimethyl (two ortho-methyl groups) and 2,4,6-trimethyl (three methyl groups) substitution patterns of closest analogs . From a medicinal chemistry perspective, the presence of a single ortho-methyl substituent, rather than two ortho-methyl groups, significantly alters the conformational preference around the amide N–aryl bond. In 2,6-disubstituted anilides, steric congestion from two flanking ortho substituents forces the amide to adopt a near-orthogonal conformation relative to the aromatic ring plane, disrupting π-conjugation and altering hydrogen-bonding geometry. In the mono-ortho-methyl target compound, the amide retains greater rotational freedom and can access conformations that allow partial conjugation with the aromatic ring, potentially modulating both binding affinity and selectivity at target receptors [1]. This structural distinction is of a qualitative nature and cannot be reduced to a single numerical parameter, but represents a well-established SAR principle in anilide-containing bioactive molecules.

Medicinal chemistry Receptor binding Substituent effects

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(1-methylphenyl)- (CAS 135841-41-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Sigma Receptor SAR Probe: Ortho-Methyl Substituent Steric Tolerance Mapping

For medicinal chemistry programs investigating the steric tolerance of the ortho position in sigma receptor ligands, the target compound provides a mono-ortho-methyl reference point against which 2,6-dimethyl (CAS 118564-54-8) and 2,4,6-trimethyl (CAS 118564-56-0) analogs can be systematically compared. The patent literature establishes that hexahydroazepine acetamides can achieve sub-nanomolar to low-nanomolar Ki values at sigma receptors [1], and computational SEA predictions for the target compound corroborate sigma receptor as a plausible target class [2]. The molecular weight gradient (274.4 → 288.4 → 302.5 g/mol) across the mono-, di-, and tri-methyl series enables ligand efficiency comparisons once binding data are generated, while the conformational implications of the single ortho-methyl group may reveal binding poses not accessible to the sterically encumbered 2,6-disubstituted analog .

Lipophilic Ligand Efficiency (LLE) Benchmarking in CNS Lead Optimization

The target compound's combination of moderate predicted lipophilicity (cLogP = 4.4) and the lowest molecular weight in its substitution series (274.4 g/mol) makes it a strategically advantageous starting point for CNS drug discovery programs where balancing blood-brain barrier penetration with ligand efficiency is critical [1][2]. Compared to the 2,4,6-trimethylphenyl analog, which achieves the same cLogP (4.4) but at a substantially higher molecular weight (302.5 g/mol), the target compound would yield a higher lipophilic ligand efficiency (LLE) for any given potency level [2]. This is especially important in programs using LLE as a key go/no-go criterion for hit-to-lead progression.

Conformational Analysis of Anilide Bond Geometry in Seven-Membered Ring Systems

The mono-ortho-methyl substitution pattern renders the target compound a valuable tool compound for studying the conformational behavior of the anilide bond in azepane-containing molecules. Unlike the 2,6-dimethyl analog, where two ortho substituents force a near-orthogonal amide–aryl dihedral angle, the target compound retains conformational flexibility at the unsubstituted ortho position, enabling NMR-based conformational analysis (e.g., variable-temperature NMR to probe amide bond rotation barriers) [1]. Such studies inform the design of conformationally constrained analogs with improved binding kinetics. The seven-membered azepane ring provides a distinct ring-strain and conformational sampling profile compared to the more extensively studied six-membered piperidine systems (e.g., ropivacaine), offering an underexplored chemical space for conformational SAR [2].

Chemical Procurement for Focused Library Synthesis Around the Azepane Acetamide Scaffold

For compound management and procurement teams building a focused screening library around the hexahydroazepine acetamide core, the target compound represents a distinct and non-redundant member of the methyl-substitution matrix. Its CAS registry number (135841-41-7), molecular formula (C₁₇H₂₆N₂O), and IUPAC identity (2-(azepan-1-yl)-N-(2-methylphenyl)butanamide) are unambiguously differentiated from the 2,6-dimethyl (CAS 118564-54-8) and 2,4,6-trimethyl (CAS 118564-56-0) analogs [1][2]. Including all three substitution variants in a screening collection enables systematic SAR interrogation where the number and position of methyl groups serve as the sole variable, controlling for the conserved azepane-2-butanamide backbone [1][2].

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